2500-Fold Greater In Vivo Potency than Cromolyn Sodium in Preventing Mast Cell Mediator Release
Lodoxamide tromethamine demonstrates approximately 2,500 times greater potency than disodium cromoglycate (DSCG) in preventing histamine release in animal models of immediate hypersensitivity [1]. In rat models, lodoxamide tromethamine exhibited an ID50 of 0.001 mg/kg, compared to cromolyn's ID50 of 2.5 mg/kg in the same model systems, representing a 2,500-fold difference in potency [1]. This dramatic potency differential is consistent across multiple species and challenge models, establishing lodoxamide as a substantially more potent mast cell stabilizer on a per-mass basis than the prototypical agent in its class [2].
| Evidence Dimension | In vivo potency for prevention of mast cell histamine release (ID50) |
|---|---|
| Target Compound Data | Lodoxamide tromethamine ID50 = 0.001 mg/kg |
| Comparator Or Baseline | Disodium cromoglycate (DSCG) ID50 = 2.5 mg/kg |
| Quantified Difference | 2,500-fold greater potency (ID50 ratio: 2.5 / 0.001 = 2500) |
| Conditions | Rat passive cutaneous anaphylaxis and mediator release models; multiple animal species |
Why This Matters
This 2,500-fold potency advantage means that lodoxamide achieves equivalent mast cell stabilization at substantially lower drug concentrations, potentially reducing formulation burden and enabling more efficient topical delivery in clinical ophthalmic preparations.
- [1] Johnson HG, Sheridan AQ. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma. Inflammation Research. 1986;18(1-2):301-305. View Source
- [2] Lodoxamide. In: ScienceDirect Topics [Internet]. Elsevier; 2024. View Source
